Bifemelane hydrochloride is a monoamine oxidase (MAO) inhibitor. MAO is an enzyme that breaks down monoamines, a group of neurotransmitters crucial for mood, cognition, and movement. Bifemelane hydrochloride inhibits this breakdown, potentially increasing brain levels of these neurotransmitters. Studies show it acts as a:
Based on its MAO inhibitory properties, bifemelane hydrochloride is being investigated for its role in:
Studies suggest bifemelane hydrochloride exhibits antidepressant activity [].
Research explores its potential benefits in conditions like Parkinson's disease, where loss of dopamine, a monoamine neurotransmitter, plays a role. Bifemelane hydrochloride has shown promise in reversing symptoms like catalepsy in animal models [, ].
Early research suggests bifemelane hydrochloride might help improve cognitive and emotional problems following a stroke, possibly by influencing levels of neurotransmitters [].
Bifemelane hydrochloride, also known as 4-(O-benzylphenoxy)-N-methylbutylamine, is a synthetic compound classified as a monoamine oxidase inhibitor. It has been utilized primarily for its antidepressant and cerebral activator properties, particularly in treating patients with depressive symptoms following cerebral infarction and in cases of senile dementia. Despite its initial popularity in Japan, it was discontinued in 1998 due to concerns regarding its efficacy .
The chemical formula for bifemelane hydrochloride is C₁₈H₂₃NO·HCl, with a molecular weight of approximately 305.84 g/mol. Its structure features a diphenylmethane moiety, characteristic of compounds within this class .
Bifemelane acts primarily as a reversible inhibitor of MAO-A and an irreversible inhibitor of MAO-B []. This prevents the breakdown of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the brain []. These elevated neurotransmitter levels are believed to contribute to bifemelane's antidepressant and cognitive-enhancing effects in patients with cerebral infarction and dementia [, ]. Additionally, bifemelane may enhance the cholinergic system in the brain, further influencing cognitive function [].
Bifemelane hydrochloride is generally well-tolerated, but side effects can occur, including dizziness, headache, nausea, and dry mouth []. Due to its MAOI activity, bifemelane can interact with certain foods and medications, potentially leading to a serious reaction called serotonin syndrome []. It is crucial for patients taking bifemelane to follow strict dietary and medication restrictions as advised by their physician [].
Bifemelane hydrochloride acts primarily as a reversible inhibitor of monoamine oxidase A and a non-competitive inhibitor of monoamine oxidase B. This inhibition leads to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, contributing to its antidepressant effects . The compound also exhibits weak norepinephrine reuptake inhibition, enhancing its therapeutic potential.
Bifemelane hydrochloride has demonstrated several biological activities:
The synthesis of bifemelane hydrochloride involves several steps:
Details on specific reagents and conditions are typically proprietary or found in specialized chemical literature.
Bifemelane hydrochloride has been explored for various applications:
Bifemelane hydrochloride has been shown to interact with various other compounds:
Several compounds share structural or functional similarities with bifemelane hydrochloride. Here are some notable examples:
| Compound Name | Type | Key Features |
|---|---|---|
| Selegiline | Monoamine Oxidase Inhibitor | Selective MAO-B inhibitor; used in Parkinson's disease. |
| Phenelzine | Monoamine Oxidase Inhibitor | Non-selective MAO inhibitor; used for depression. |
| Moclobemide | Monoamine Oxidase Inhibitor | Reversible MAO-A inhibitor; fewer dietary restrictions. |
| Trazodone | Serotonin Antagonist | Primarily used as an antidepressant; modulates serotonin levels. |
Bifemelane hydrochloride is unique due to its dual action on both isoenzymes of monoamine oxidase and its additional weak norepinephrine reuptake inhibition. This combination may provide comprehensive benefits in treating specific neuropsychiatric conditions, distinguishing it from other monoamine oxidase inhibitors that typically target one enzyme more selectively .
The original synthesis of bifemelane hydrochloride was developed in the 1970s and first reported in patents by Mitsubishi and Eisai pharmaceutical companies [1] [2]. The compound, designated chemically as 4-(2-benzylphenoxy)-N-methylbutylamine hydrochloride, represents a class of diphenylmethane derivatives with nootropic and antidepressant properties [1] [3].
The pioneering synthetic approach utilized a straightforward nucleophilic substitution reaction starting from 2-(5-bromopentyloxy)diphenylmethane as the key intermediate [1]. This starting material was prepared through Friedel-Crafts alkylation methods, following established protocols for diphenylmethane synthesis [4]. The historical protocol involved treating the brominated intermediate with methylamine in ethanol under sealed tube conditions at 50°C for 3 hours [1]. This reaction proceeds via an SN2 mechanism, where methylamine acts as the nucleophile displacing the bromide leaving group.
The workup procedure was equally straightforward, involving distillation of ethanol and excess methylamine under vacuum, followed by treatment with 2N sodium hydroxide aqueous solution to liberate the free base [1]. The organic product was extracted with diethyl ether, and the final hydrochloride salt was formed by passing dry hydrogen chloride gas into the ether solution [1]. The precipitated product was collected by filtration and recrystallized from ethanol-ether mixture to yield crystals with a melting point of 87.5-89.5°C [1].
This historical approach was notable for its simplicity and use of readily available reagents. However, the methodology presented several limitations that became apparent during scale-up attempts, including the need for sealed tube heating, handling of gaseous methylamine, and relatively modest yields. The crystallization protocol using ethanol-ether mixtures provided adequate purity for initial pharmaceutical development but required optimization for industrial production standards [2].
Contemporary approaches to bifemelane hydrochloride synthesis have focused on addressing the limitations of the historical protocol while maintaining the essential SN2 mechanism. Modern optimization strategies encompass reaction conditions, solvent systems, and purification methodologies based on advances in pharmaceutical manufacturing science [5] [6].
Temperature profiling studies have revealed that the historical 50°C reaction temperature represents a compromise between conversion efficiency and side reaction formation. Kinetic investigations suggest that elevated temperatures up to 70°C can improve reaction rates significantly while maintaining selectivity, provided that residence time is correspondingly reduced [6]. Alternative heating methods, including microwave-assisted synthesis, have shown promise in reducing reaction times from 3 hours to under 30 minutes while achieving comparable or superior yields [7].
Solvent system optimization has identified several alternatives to ethanol that offer improved selectivity and processing advantages. Dimethylformamide and acetonitrile have demonstrated superior solvating properties for both the starting material and methylamine, leading to more homogeneous reaction conditions [8]. Mixed solvent systems, particularly ethanol-dimethylformamide mixtures, have shown synergistic effects in promoting the desired nucleophilic substitution while suppressing elimination reactions [9].
Stoichiometric optimization has addressed the wasteful use of excess methylamine in the historical protocol. Precise control of methylamine stoichiometry, using 1.2-1.5 equivalents instead of large excess, has proven sufficient for complete conversion while reducing waste disposal requirements and improving process economics [10]. This optimization requires careful control of methylamine addition rate and reaction atmosphere to prevent losses through volatilization.
Process intensification approaches have replaced sealed tube heating with continuous flow reactors that provide better heat and mass transfer characteristics . These systems enable precise temperature control and eliminate the safety concerns associated with sealed vessel operations under pressure. Microreactor technology has shown particular promise for this transformation, enabling residence times of minutes rather than hours while maintaining high conversion and selectivity [12].
The mechanistic pathway for bifemelane hydrochloride synthesis involves several discrete intermediates, each with characteristic properties that influence the overall process efficiency and product quality [13] [14]. Understanding these intermediates is crucial for process optimization and quality control.
The starting material, 2-(5-bromopentyloxy)diphenylmethane, contains an electrophilic carbon center adjacent to the bromide leaving group. This intermediate exhibits stability under normal storage conditions but is susceptible to elimination reactions under strongly basic conditions or elevated temperatures [15]. The diphenylmethane core provides structural rigidity that influences the stereochemical course of the subsequent nucleophilic substitution.
Upon addition of methylamine, a pre-equilibrium forms involving proton transfer between the nucleophile and any protic species present in the system. This intermediate stage is characterized by increased ionic strength and requires careful pH control to maintain optimal nucleophilicity of the methylamine [16]. Gas chromatographic analysis can monitor the consumption of starting material during this phase, providing real-time process control data.
The SN2 transition state represents the highest energy point in the reaction coordinate and involves a pentacoordinate carbon intermediate with simultaneous bond formation and breaking [13]. Computational studies using density functional theory methods have revealed that this transition state is stabilized by the phenoxy substituent through electronic effects, contributing to the favorable kinetics observed experimentally [13]. The concerted nature of this mechanism ensures retention of stereochemical integrity where applicable.
The immediate product of nucleophilic substitution is the free base form of bifemelane, N-methyl-4-[2-(phenylmethyl)phenoxy]-1-butanamine [1]. This intermediate is characterized by strong basicity (pKa approximately 9.5) and high lipophilicity, making it readily extractable into organic solvents [14]. Nuclear magnetic resonance spectroscopy provides definitive identification of this intermediate, with characteristic signals for the N-methyl group and the phenoxy-linked alkyl chain.
The crude extract obtained after reaction workup contains the desired product along with residual ethanol, unreacted methylamine, and trace amounts of elimination products [1]. Thin-layer chromatography analysis typically reveals 85-95% conversion to the desired product, with minor impurities including the corresponding secondary amine (from dimethylamine impurity) and unsaturated elimination products [17]. Gas chromatography-mass spectrometry provides quantitative analysis of these impurity profiles.
Following base treatment and extraction, the purified free base represents a critical intermediate for salt formation. This material must meet stringent purity criteria (typically >98% by HPLC) to ensure consistent properties in the final pharmaceutical product [18]. The conformational flexibility of the bifemelane molecule, characterized by eight freely rotatable bonds, influences both its extraction efficiency and subsequent crystallization behavior [18].
The purification of bifemelane hydrochloride requires sophisticated methodologies to achieve pharmaceutical-grade quality standards while maintaining economic viability for large-scale production [19] [20]. Traditional approaches have evolved to incorporate advanced crystallization techniques and process analytical technology.
The historical recrystallization method using ethanol-ether mixtures represents a classical approach to pharmaceutical purification [1] [2]. This system takes advantage of the differential solubility of bifemelane hydrochloride in pure ethanol (highly soluble when hot) versus ethanol-ether mixtures (poorly soluble when cold) [9]. The recrystallization process removes ionic impurities, residual organic materials, and polymorphic variants that may affect pharmaceutical performance.
Modern crystallization approaches have incorporated controlled cooling protocols and seeding strategies to optimize crystal morphology and size distribution [21]. Temperature-programmed crystallization, where the cooling rate is precisely controlled, produces more uniform crystals with improved flow properties and reduced static charge [19]. Seeding with pre-formed bifemelane hydrochloride crystals of the desired polymorphic form ensures consistent crystal structure and eliminates the formation of metastable forms.
Solvent system optimization for recrystallization has identified several alternatives to the traditional ethanol-ether combination. Mixed alcohol systems, particularly methanol-isopropanol mixtures, offer improved solubility profiles and reduced solvent consumption [9]. Aqueous ethanol systems enable the removal of residual methylamine and other basic impurities through pH adjustment during the crystallization process.
Alternative purification methodologies have been developed to address specific impurity profiles encountered in large-scale synthesis. Column chromatography using silica gel and gradient elution provides excellent separation of structural analogs and positional isomers [20]. However, the scalability limitations and solvent consumption associated with chromatographic methods have led to the development of alternative approaches for industrial applications.
Precipitation techniques using controlled antisolvent addition have proven effective for preliminary purification prior to recrystallization [19]. The gradual addition of water to ethanolic solutions of the crude product precipitates bifemelane hydrochloride while leaving more polar impurities in solution. This approach reduces the impurity load on subsequent recrystallization steps and improves overall process efficiency.
Advanced crystallization techniques, including sonocrystallization and laser-induced nucleation, have been investigated for their potential to improve crystal quality and reduce processing time [19]. Sonocrystallization utilizes ultrasonic energy to promote uniform nucleation, resulting in smaller, more uniform crystals with improved dissolution properties. These techniques are particularly valuable for producing material intended for immediate-release dosage forms where dissolution rate is critical.
The implementation of Process Analytical Technology (PAT) has revolutionized the monitoring and control of purification processes [21]. Real-time monitoring using infrared spectroscopy enables tracking of impurity removal during recrystallization, while particle size analyzers provide immediate feedback on crystal quality. These technologies enable adaptive process control and ensure consistent product quality across manufacturing batches.
The transition from laboratory-scale synthesis to industrial production of bifemelane hydrochloride presents numerous technical, economic, and regulatory challenges that require systematic evaluation and mitigation strategies [22] [5].
Raw material supply chain management represents a fundamental challenge in commercial production [23]. The starting material, 2-(5-bromopentyloxy)diphenylmethane, is not a commodity chemical and requires specialized synthesis or procurement from qualified suppliers. Establishing multiple suppliers and implementing comprehensive quality control protocols for incoming materials is essential to ensure consistent product quality and avoid supply disruptions.
Reaction scale-up presents significant engineering challenges related to heat and mass transfer [5]. The exothermic nature of the nucleophilic substitution reaction requires careful temperature control to prevent thermal decomposition or side reaction formation. Large-scale reactors must incorporate efficient heat removal systems and mixing protocols that ensure uniform temperature distribution throughout the reaction mass [24].
Mass transfer limitations become particularly pronounced when scaling up gas-liquid reactions involving methylamine [5]. Specialized reactor designs, including bubble column reactors and gas-liquid contactors, are required to ensure adequate mass transfer and prevent methylamine losses through venting. The design of these systems must also accommodate the corrosive nature of methylamine and the need for explosion-proof electrical equipment.
Process safety considerations are paramount given the toxicity and flammability of methylamine [25]. Industrial facilities must implement comprehensive safety management systems including atmospheric monitoring, emergency shutdown procedures, and specialized waste treatment systems [26]. The design of methylamine handling systems requires adherence to strict engineering standards and regulatory requirements for hazardous material processing.
Waste management and environmental compliance present ongoing challenges throughout the production process [5]. Methylamine-containing waste streams require specialized treatment to prevent environmental release, while organic solvent wastes must be managed through recovery and recycling systems. The implementation of green chemistry principles, including solvent substitution and waste minimization strategies, is increasingly important for regulatory compliance and corporate sustainability goals.
Quality control systems for industrial production must ensure consistent crystal form, purity, and pharmaceutical properties across large manufacturing batches [23]. This requires the implementation of statistical process control methods, validated analytical procedures, and comprehensive batch documentation systems. The maintenance of polymorphic consistency is particularly critical, as different crystal forms can exhibit significantly different pharmaceutical properties.
Regulatory compliance for pharmaceutical manufacturing requires adherence to Good Manufacturing Practice (GMP) standards throughout the production process [23] [22]. This includes facility design validation, equipment qualification, process validation, and comprehensive documentation systems. The complexity of these requirements often necessitates significant capital investment and specialized expertise in pharmaceutical manufacturing.
Cost optimization strategies must balance yield maximization with processing efficiency to achieve economically viable production [24]. This includes optimization of raw material usage, energy consumption, and labor requirements while maintaining product quality standards. The implementation of continuous processing technologies and automation systems can significantly improve process economics while reducing variability and human error.
Environmental impact considerations are increasingly important in industrial pharmaceutical manufacturing [5]. The implementation of sustainable manufacturing practices, including energy-efficient processes, waste reduction strategies, and renewable energy utilization, is becoming essential for regulatory approval and corporate responsibility compliance. Life cycle assessment methodologies provide frameworks for evaluating and minimizing the environmental footprint of manufacturing operations.
Bifemelane hydrochloride exhibits distinct solubility characteristics that are fundamental to its pharmaceutical applications. The compound demonstrates moderate water solubility, with experimental values indicating solubility of approximately 30.58 milligrams per milliliter in water [1] [2] [3] [4]. However, computational predictions using ALOGPS algorithms suggest significantly lower aqueous solubility at 0.00162 milligrams per milliliter [5]. This discrepancy between experimental and computational values highlights the complexity of solubility prediction for hydrochloride salts and emphasizes the importance of experimental validation.
The solubility profile extends to organic solvents, with bifemelane hydrochloride demonstrating good solubility in dimethyl sulfoxide. Experimental data indicates DMSO solubility ranging from 30.58 milligrams per milliliter to 55 milligrams per milliliter, with some sources reporting concentrations up to 179.83 millimolar [2] [3] [4] [6]. This enhanced organic solubility suggests favorable interactions with polar aprotic solvents, which may be attributed to the compound's amphiphilic nature.
Partition coefficient analysis reveals important lipophilicity characteristics of bifemelane hydrochloride. The logarithmic partition coefficient (LogP) values, representing distribution between octanol and water phases, show variation depending on the computational method employed. ALOGPS calculations predict a LogP of 3.67, while ChemAxon algorithms yield a higher value of 4.12 [5] [7]. These values indicate moderate to high lipophilicity, positioning the compound favorably for membrane permeation according to Lipinski's Rule of Five guidelines.
The distribution coefficient (LogD) at physiological pH 7.4 provides more relevant insights for biological applications. ChemAxon calculations indicate a LogD of 1.23 [7], which is significantly lower than the LogP values. This reduction reflects the ionization state of the compound at physiological pH, where the basic amine functionality becomes protonated, thereby reducing lipophilicity and enhancing aqueous solubility.
| Parameter | Value | Method | Significance |
|---|---|---|---|
| Water Solubility (experimental) | 30.58 mg/mL | Experimental | Enhanced bioavailability potential |
| Water Solubility (computational) | 0.00162 mg/mL | ALOGPS | Computational prediction limitation |
| DMSO Solubility | 30.58-55 mg/mL | Experimental | Good organic solvent compatibility |
| LogP | 3.67-4.12 | ALOGPS/ChemAxon | Moderate to high lipophilicity |
| LogD (pH 7.4) | 1.23 | ChemAxon | Physiologically relevant lipophilicity |
Thermal analysis of bifemelane hydrochloride reveals generally stable characteristics under standard storage conditions. The compound exhibits thermal stability when stored under recommended conditions, which include maintenance in sealed, cool, and dry environments [8] [9]. For long-term storage, the compound remains stable at minus twenty degrees Celsius in powder form, with solution preparations requiring storage at minus eighty degrees Celsius for optimal stability [8] [9] [2].
The melting point of bifemelane hydrochloride has been consistently reported across multiple sources as ranging from 117 to 121 degrees Celsius [1] [10] [9]. This relatively moderate melting point indicates appropriate thermal characteristics for pharmaceutical processing and handling. The narrow melting range suggests good crystalline purity and uniform thermal behavior.
Regarding thermal decomposition, specific degradation kinetics data for bifemelane hydrochloride remains limited in the available literature. However, safety data sheets indicate that under fire conditions, the compound may decompose to produce carbon oxides, nitrogen oxides, and other toxic fumes [8] [9]. This decomposition pattern is consistent with organic compounds containing aromatic systems and tertiary amine functionalities.
Chemical stability analysis indicates that bifemelane hydrochloride remains stable under recommended storage conditions but shows incompatibility with strong acids, alkalis, and strong oxidizing or reducing agents [9]. These incompatibilities suggest that the compound should be protected from extreme pH conditions and oxidative environments during storage and handling.
| Thermal Property | Value | Conditions |
|---|---|---|
| Melting Point | 117-121°C | Atmospheric pressure |
| Storage Temperature (powder) | -20°C | Long-term stability |
| Storage Temperature (solution) | -80°C | Maximum stability |
| Decomposition Products | CO, NOx, toxic fumes | Fire conditions |
The acid-base behavior of bifemelane hydrochloride is dominated by its tertiary amine functionality, which serves as the primary ionizable group in the molecule. Computational analysis using ChemAxon algorithms predicts the strongest basic pKa value at 10.54 [5] [7]. This relatively high pKa value indicates that the tertiary amine remains predominantly protonated under physiological pH conditions, contributing to the compound's cationic character in biological systems.
The physiological charge state of bifemelane hydrochloride at pH 7.4 is plus one, reflecting the protonated state of the tertiary amine group [5]. This positive charge significantly influences the compound's solubility, distribution, and interaction characteristics in biological environments. The ionization state explains the substantial difference between LogP and LogD values, where the latter accounts for the pH-dependent ionization equilibrium.
The basic nature of bifemelane hydrochloride has important implications for its formulation and stability. The compound's sensitivity to strong acids and bases, as noted in stability studies, likely relates to potential protonation-deprotonation equilibria that could affect molecular integrity [9]. The high pKa value suggests that the compound will remain ionized across a wide pH range, which may influence its absorption, distribution, and elimination characteristics in pharmaceutical applications.
Hydrogen bonding capacity analysis reveals two hydrogen bond acceptor sites and one hydrogen bond donor site [5]. The acceptor sites likely correspond to the oxygen atom in the phenoxy linkage and the nitrogen atom of the tertiary amine, while the donor site represents the protonated amine functionality in the hydrochloride salt form.
| Acid-Base Property | Value | Implication |
|---|---|---|
| Strongest Basic pKa | 10.54 | High basicity |
| Physiological Charge (pH 7.4) | +1 | Cationic species |
| Hydrogen Bond Acceptors | 2 | Moderate H-bonding capacity |
| Hydrogen Bond Donors | 1 | Limited H-bonding donation |
Advanced crystallographic analysis using MicroED (Micro Electron Diffraction) has provided detailed insights into the solid-state structure of bifemelane hydrochloride. The compound crystallizes in an orthorhombic crystal system with the centrosymmetric space group P bca [11] [12]. The unit cell parameters are precisely determined as a equals 12.87 Ångströms, b equals 7.31 Ångströms, and c equals 35.10 Ångströms, with all angles at 90.000 degrees [11] [12].
The crystal structure analysis reveals high-resolution details at 0.83 Ångströms resolution, indicating excellent crystalline quality [11] [12]. The asymmetric unit contains two distinct conformers, designated as 5a and 5b, which represent different molecular conformations within the crystal lattice [11] [12]. This conformational diversity within the crystal structure suggests significant molecular flexibility, with eight freely rotatable torsion angles contributing to the overall structural adaptability [11] [12].
Crystal packing analysis demonstrates a sophisticated three-dimensional arrangement characterized by alternating hydrophobic and hydrophilic layers parallel to the a- and b-planes [11] [12]. The most distinctive feature is a double-helical extension observed along the c-axis, representing an unusual and elegant structural motif [11] [12]. This helical arrangement contributes to the overall stability and packing efficiency of the crystal structure.
Hydrogen bonding networks play a crucial role in crystal stability and packing. The structure exhibits complex hydrogen bonding patterns between the bifemelane cations and chloride anions. Primary hydrogen bonds include N1‒H1N···Cl1 and N1′‒H1N′···Cl1 interactions at 3.04 Ångströms along the a-axis [11] [12]. Additionally, bifurcated hydrogen bonds N1‒H2N···Cl1 and N1′‒H2N′···Cl1 occur at distances of 3.10 and 3.58 Ångströms along both a- and b-axes [11] [12].
The crystal packing is further stabilized by T-shaped π-stacking interactions between phenyl rings, with distances ranging from 5.09 to 5.98 Ångströms along the c-axis [11] [12]. These aromatic interactions contribute significantly to the overall crystal stability and influence the physical properties of the solid form.
Hydration state analysis indicates that bifemelane hydrochloride exists as an anhydrous crystalline form [11] [12]. No water molecules are incorporated into the crystal lattice, distinguishing it from many pharmaceutical hydrochloride salts that commonly form hydrated structures. This anhydrous nature may contribute to the compound's stability characteristics and processing behavior.
| Crystallographic Parameter | Value | Structural Significance |
|---|---|---|
| Crystal System | Orthorhombic | High symmetry arrangement |
| Space Group | P bca | Centrosymmetric packing |
| Unit Cell Volume | 3,301.5 Ų | Moderate packing density |
| Conformers per Unit Cell | 2 (5a, 5b) | Conformational flexibility |
| Primary H-bond Distance | 3.04 Å | Strong ionic interactions |
| π-Stacking Distance | 5.09-5.98 Å | Moderate aromatic interactions |
| Hydration State | Anhydrous | No lattice water |
| Rotatable Bonds | 8 | High molecular flexibility |